3-(3-Ethylphenoxy)propane-1-sulfonyl chloride
Description
Chemical Structure and Properties 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride (CAS: 108047-38-7) is an organosulfur compound with the molecular formula C₁₁H₁₅ClO₃S and a molecular weight of 262.75 g/mol. It features a propane-1-sulfonyl chloride backbone substituted with a 3-ethylphenoxy group. The ethylphenoxy moiety contributes to its moderate lipophilicity, while the sulfonyl chloride group renders it reactive toward nucleophiles, making it a valuable intermediate in organic synthesis, particularly in sulfonamide formation .
Historically, it may have been used in pharmaceutical or agrochemical research, given the utility of sulfonyl chlorides in constructing sulfonamide drugs or functionalized polymers.
Safety and Handling
Bidachem’s safety guidelines emphasize stringent precautions:
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
3-(3-ethylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
NAZGKMWUBJFYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-ethylphenol with 1,3-propanesultone, followed by chlorination. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to catalyze the reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
3-(3-Ethylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and increasing its nucleophilicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous sulfonyl chlorides share the propane-1-sulfonyl chloride core but differ in substituents, leading to variations in reactivity, solubility, and applications. Below is a comparative analysis based on available
Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides
Key Comparative Insights
Reactivity: Electron-withdrawing substituents (e.g., Cl, F in CAS 1408374-61-7) enhance electrophilicity at the sulfonyl chloride group, accelerating reactions with amines or alcohols .
Solubility and Lipophilicity: The tetrahydropyranyl group (CAS 1504599-35-2) improves water solubility due to its oxygen-rich cyclic ether structure, whereas aromatic substituents (e.g., 3-ethylphenoxy) increase lipid solubility .
Applications :
- Halogenated derivatives (e.g., CAS 1463435-85-9) are preferred in drug discovery for their ability to modulate bioavailability and metabolic stability .
- Discontinued compounds (e.g., CAS 108047-38-7) may have been phased out due to synthesis challenges or toxicity concerns .
Safety Profiles :
- Most sulfonyl chlorides share hazards like flammability and skin/eye irritation. However, halogenated analogs may pose additional environmental risks due to persistence .
Research Findings and Limitations
- Synthesis Challenges : The discontinued status of CAS 108047-38-7 suggests synthetic inefficiencies or regulatory issues, contrasting with newer derivatives optimized for scalability (e.g., CAS 1408651-62-6) .
Biological Activity
3-(3-Ethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives, which can exhibit diverse biological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-(3-Ethylphenoxy)propane-1-sulfonic acid with thionyl chloride or oxalyl chloride. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chalcone derivatives, which share structural motifs with sulfonyl compounds, demonstrate potent anticancer activity by inducing apoptosis in breast cancer cells (MCF-7 cell line) with minimal toxicity to normal cells .
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chalcone Derivatives | MCF-7 (breast cancer) | 15-25 | Induces apoptosis |
| Sulfonamide Derivatives | Various | 10-30 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects may involve modulation of cell signaling pathways related to apoptosis and cell proliferation. Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cell growth and survival .
Case Studies
Several case studies highlight the efficacy of sulfonamide derivatives in cancer therapy:
- Study on Antitumor Effects : A series of sulfonamide derivatives were tested for their antitumor effects in vivo. The results indicated that certain derivatives significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for further development .
- Inhibition of Kinase Activity : Research has demonstrated that some sulfonamide compounds can inhibit specific kinases involved in cancer progression. For example, novel benzamides have been identified as potent inhibitors of RET kinase, which is implicated in various cancers .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves reacting 3-ethylphenol with propane-1-sulfonyl chloride derivatives under controlled conditions. A two-step approach is often employed:
Etherification : 3-Ethylphenol reacts with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 3-(3-ethylphenoxy)propane.
Sulfonation : The intermediate is treated with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C to yield the sulfonyl chloride.
Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, 20% EtOAc/hexane) ensures high purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substituents and sulfonyl chloride group. The sulfonyl chloride proton is absent, but characteristic deshielding of adjacent protons (δ 3.5–4.0 ppm) is observed.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 276.03 for [M+H]⁺).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis.
- Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis).
- Temperature Control : Maintain sulfonation at ≤5°C to reduce decomposition.
- Catalyst Use : Add catalytic pyridine (1–2 mol%) to absorb HCl byproducts, shifting equilibrium toward product formation.
- Post-Reaction Quenching : Rapid quenching with ice-cold water prevents over-sulfonation. Yield improvements (from 60% to >85%) are achievable with these adjustments .
Q. What role does this compound play in the modification of biomolecules for proteomic studies?
- Methodological Answer : The compound acts as a sulfonating agent for cysteine residues in proteins, enabling site-specific labeling.
- Procedure :
Protein Denaturation : Pre-treat proteins with 6 M guanidine HCl to expose cysteine thiols.
Sulfonation : React with 10 mM sulfonyl chloride in Tris-HCl buffer (pH 8.0) at 25°C for 1 hour.
Purification : Remove excess reagent via dialysis or size-exclusion chromatography.
This method facilitates structural analysis (e.g., X-ray crystallography) by stabilizing disulfide bonds .
Q. How can researchers address contradictions in reported stability data for sulfonyl chloride derivatives?
- Methodological Answer :
- Controlled Stability Studies : Compare decomposition rates under varying conditions (humidity, temperature, light exposure) using HPLC to quantify residual compound.
- Mechanistic Analysis : Perform kinetic studies (Arrhenius plots) to identify degradation pathways (e.g., hydrolysis vs. thermal decomposition).
- Data Reconciliation : Use computational tools (e.g., DFT calculations) to model reaction pathways and validate experimental results. For example, discrepancies in hydrolysis rates may arise from trace moisture in solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
